molecular formula C15H13ClN2OS B116832 Desmethylclotiazepam CAS No. 33671-37-3

Desmethylclotiazepam

Cat. No. B116832
CAS RN: 33671-37-3
M. Wt: 304.8 g/mol
InChI Key: RKNGLZFRJZYNLH-UHFFFAOYSA-N
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Description

Desmethylclotiazepam is a chemical compound with the molecular formula C15H13ClN2OS . It is a derivative of clotiazepam, a drug used in the treatment of anxiety and insomnia .


Synthesis Analysis

The synthesis of this compound involves the use of clotiazepam as a precursor . The exact process of synthesis is complex and involves several stages, including the use of various reagents and catalysts .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact structure can be represented by the SMILES string: CCC1=CC2=C (S1)NC (=O)CN=C2C3=CC=CC=C3Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.8 g/mol . It has a XLogP3 value of 3.3, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Natural Origin of Benzodiazepines

Desmethylclotiazepam, among other benzodiazepines, has been identified in various plant products and in the brains of different species, including humans. This discovery suggests that benzodiazepines might be of natural origin. The biological role or clinical significance of these naturally occurring benzodiazepines, including this compound, remains to be fully understood (Unseld & Klotz, 2004).

Pharmacological Properties and Clinical Use

This compound is a metabolite of clobazam, a long-acting 1,5-benzodiazepine. Clobazam and its metabolite have been studied for their pharmacological properties, including their metabolism via the cytochrome P450 pathway and their clinical efficacy in treating conditions like epilepsy and anxiety disorders (Sankar, 2012).

Metabolites in the Drug Arena

This compound, along with other benzodiazepine metabolites, has been reported in the context of substance abuse, highlighting the need for further research into their chemistry, pharmacology, and toxicology (Katselou et al., 2016).

Pharmacological Mechanism and Antidepressant Activity

The antidepressant activity of certain drugs like quetiapine has been linked to their metabolites, such as N-Desmethylclozapine. These metabolites demonstrate significant interactions with neurotransmitter systems, suggesting a potential role in modulating psychiatric conditions (Jensen et al., 2008).

GABAA Receptor and Addiction

Research on benzodiazepines, including this compound, has focused on their interaction with GABAA receptor subtypes. These interactions play a crucial role in understanding the addictive properties of benzodiazepines and their potential abuse (Tan, Rudolph, & Lüscher, 2011).

Physicochemical and Pharmacokinetic Data

Studies on benzodiazepines have also investigated their physicochemical properties and pharmacokinetics, which are essential for understanding their behavior in biological systems and their potential therapeutic and adverse effects (Manchester et al., 2018).

Secretory Role in Salivation

N-Desmethylclozapine, a metabolite of clozapine, has been studied for its secretory role in salivation, suggesting its potential impact in clinical settings where clozapine is used (Ekström, Godoy, & Riva, 2010).

GABAA Receptor Function

Research on clobazam and its metabolite N-desmethylclobazam has provided insights into their functional properties at GABAA receptors, contributing to our understanding of their clinical differences compared to other benzodiazepines (Hammer et al., 2015).

Driving Performance and Diazepam

Studies on the effects of benzodiazepines on psychomotor performance have included analyses of metabolites like N-desmethyldiazepam, providing valuable information for assessing the impact of these drugs on activities such as driving (Gier et al., 2004).

Potential Antipsychotic Applications

N-Desmethylclozapine has been evaluated as a potential antipsychotic in preclinical studies, offering insights into its unique pharmacological profile and its potential use in psychiatric treatment (Natesan et al., 2007).

Mechanism of Action

Target of Action

Desmethylclotiazepam, also known as N-Desmethyl Clotiazepam, is an active metabolite of clotiazepam . It primarily targets the GABA (A) Receptor , a key player in inhibitory neurotransmission in the central nervous system . This receptor is crucial for maintaining the balance between neuronal excitation and inhibition.

Mode of Action

This compound acts as a positive allosteric modulator at the GABA (A) Receptor . It binds to the benzodiazepine site of the GABA (A) receptor, enhancing the inhibitory effect of GABA . This results in an increase in the frequency of opening of the chloride channel and penetration of chloride ions through the ionophore . The increased membrane polarization decreases the probability of neuron discharge, leading to sedative and anxiolytic effects .

Biochemical Pathways

The enhancement of GABAergic inhibition can lead to downstream effects such as reduced neuronal excitability and decreased anxiety .

Pharmacokinetics

It is known that clotiazepam, the parent compound, has a bioavailability of approximately 90% and is metabolized in the liver . The elimination half-life of clotiazepam is around 4 hours . As this compound is a metabolite of clotiazepam, it is likely to share similar pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic inhibition. This leads to a decrease in neuronal excitability, which can result in anxiolytic, anticonvulsant, and sedative effects .

Biochemical Analysis

Biochemical Properties

Desmethylclotiazepam, as a metabolite of clotiazepam, is likely to share similar biochemical properties with its parent compound. Clotiazepam is known to bind to the benzodiazepine site of the GABA A receptor, where it acts as a full agonist . This action results in an enhanced GABA inhibitory effect at the GABA A receptor, which leads to the pharmacological effects of clotiazepam . Therefore, it is plausible that this compound may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Given its relationship to clotiazepam, it may influence cell function by modulating GABAergic neurotransmission . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound, being a metabolite of clotiazepam, may share a similar mechanism of action. Clotiazepam acts at the benzodiazepine receptors (BZD), increasing the frequency of opening of the channel chlorinates and penetration of the ions chlorinates through the ionophore . This increase in membrane polarization decreases the probability of discharge of neurons .

Metabolic Pathways

This compound is a metabolite of clotiazepam, which is metabolized in the liver

properties

IUPAC Name

5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWDXZCLEWQSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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